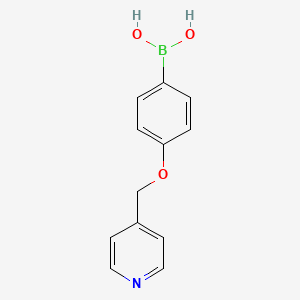

4-(Pyridin-4-ylmethoxy)phenylboronic acid

説明

4-(Pyridin-4-ylmethoxy)phenylboronic acid is an organic compound with the molecular formula C12H12BNO3. It is a boronic acid derivative that features a pyridine ring attached to a phenyl ring via a methoxy linker.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-ylmethoxy)phenylboronic acid typically involves the coupling of a pyridine derivative with a phenylboronic acid. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst to facilitate the formation of the carbon-carbon bond between the pyridine and phenylboronic acid . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .

化学反応の分析

Types of Reactions

4-(Pyridin-4-ylmethoxy)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halides or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various functionalized derivatives .

科学的研究の応用

Medicinal Chemistry

Drug Development

4-(Pyridin-4-ylmethoxy)phenylboronic acid serves as a crucial building block in the synthesis of pharmaceuticals, particularly for targeted cancer therapies. Its boronic acid moiety allows for the formation of covalent bonds with biomolecules, enhancing the specificity and efficacy of drug candidates. For instance, it has been employed in the development of inhibitors for various enzymes implicated in cancer progression .

Case Study: M1 Muscarinic Acetylcholine Receptor Modulators

Research has indicated that derivatives of pyridinylboronic acids can act as positive allosteric modulators of the M1 muscarinic acetylcholine receptor, which is relevant for treating cognitive deficits associated with Alzheimer's disease. The design and synthesis of these compounds demonstrate their potential therapeutic benefits, showcasing how structural modifications can enhance binding affinity and selectivity .

Organic Synthesis

Cross-Coupling Reactions

This compound is particularly valuable in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. The presence of the boronic acid group facilitates the coupling with aryl halides or other electrophiles, making it an essential reagent in organic synthesis .

Table: Comparison of Boronic Acid Derivatives in Suzuki-Miyaura Reactions

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Pd catalyst, K2CO3, THF, 100°C |

| 2-Methoxy-5-(pyridin-4-yl)phenylboronic acid | 90 | Pd catalyst, Na2CO3, DMF, 100°C |

| 4-(Methoxycarbonyl)phenylboronic acid | 75 | Pd catalyst, K3PO4, DMSO, 120°C |

Bioconjugation

Targeted Drug Delivery Systems

The ability of boronic acids to reversibly bind to diols makes them suitable for bioconjugation applications. For example, conjugates formed with chitosan and boronic acids have been explored for their potential as glucose-responsive drug delivery systems. These systems can release therapeutic agents in response to glucose levels, making them particularly useful for diabetes management .

Material Science

Advanced Material Development

In material science, this compound is utilized in the synthesis of polymers and nanomaterials. Its unique chemical properties allow it to participate in cross-linking reactions that enhance the mechanical properties of materials used in electronics and photonics applications .

Catalysis

Catalytic Processes

The compound is also employed in various catalytic processes due to its ability to stabilize reaction intermediates. It has shown promise in improving reaction efficiency and selectivity compared to traditional catalysts. This application is particularly relevant in developing new synthetic pathways for complex organic molecules .

作用機序

The mechanism of action of 4-(Pyridin-4-ylmethoxy)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyridine ring can also participate in coordination chemistry, further enhancing its versatility .

類似化合物との比較

Similar Compounds

Phenylboronic acid: Lacks the pyridine ring and methoxy linker, making it less versatile in certain applications.

4-(Pyridin-4-yl)phenylboronic acid: Similar structure but without the methoxy linker, which can affect its reactivity and binding properties.

Uniqueness

4-(Pyridin-4-ylmethoxy)phenylboronic acid is unique due to the presence of both the pyridine ring and methoxy linker, which enhance its reactivity and binding capabilities. This makes it particularly valuable in applications requiring specific interactions with biological molecules or complex synthetic pathways .

生物活性

4-(Pyridin-4-ylmethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. Its unique structure, featuring both a boronic acid group and a pyridine ring, positions it as a versatile compound in various biochemical interactions.

- Molecular Formula : C₁₂H₁₂BNO₃

- Molecular Weight : 229.0 g/mol

This compound can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed process involving boronic acids and haloaromatic compounds.

Anticancer Properties

Research has indicated that boronic acids, including this compound, may inhibit proteasome activity. This inhibition is crucial as proteasomes are responsible for degrading regulatory proteins that control cell cycle progression and apoptosis . The compound has been studied for its antiproliferative effects on various cancer cell lines.

A study evaluating the antiproliferative potential of phenylboronic acid derivatives revealed that certain compounds exhibited significant activity against cancer cells, with low micromolar IC50 values. The mechanism of action involved inducing cell cycle arrest and apoptosis, specifically through activation of caspase-3 and accumulation of the cyclin-dependent kinase inhibitor p21 .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. The boronic acid moiety can modulate signaling pathways associated with inflammation, potentially leading to therapeutic applications in inflammatory diseases.

The biological activity of this compound is attributed to its ability to form reversible covalent bonds with biomolecules. This property allows the compound to interact with specific enzymes or receptors, influencing various biological pathways. Notably, its interaction with proteasomes suggests a mechanism where it can alter protein degradation processes essential for cancer cell survival .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The structural characteristics of this compound can be compared with other similar compounds to understand its unique biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Pyridin-2-ylmethoxy)phenylboronic acid | Similar methoxy and phenyl groups | Different position of the pyridine nitrogen affects reactivity. |

| 4-(Pyridin-3-ylmethoxy)phenylboronic acid | Similar structure but different pyridine substitution | May exhibit different biological activities due to structural variation. |

| (Pyridin-4-yl)boronic acid | Lacks the methoxy group | Simpler structure; primarily used for Suzuki coupling reactions. |

The specificity in substitution patterns enhances the selectivity and potency of this compound against particular biological targets compared to structurally similar compounds.

特性

IUPAC Name |

[4-(pyridin-4-ylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-13(16)11-1-3-12(4-2-11)17-9-10-5-7-14-8-6-10/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPMMXXHNMMBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=CC=NC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655552 | |

| Record name | {4-[(Pyridin-4-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228181-39-2 | |

| Record name | {4-[(Pyridin-4-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。